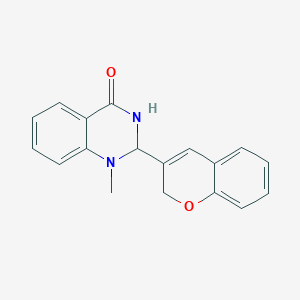![molecular formula C19H21NO6 B7452864 [2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B7452864.png)
[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate is a chemical compound that has gained attention in scientific research for its potential applications.
Mécanisme D'action
The mechanism of action of [2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also interfere with the signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that [2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate can induce changes in the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Moreover, the compound has been shown to have low toxicity towards normal cells, indicating its potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate is its high potency against cancer cells, which makes it a promising candidate for further development as an anticancer drug. However, its low solubility in water and other solvents may limit its use in certain experimental settings. Moreover, its mechanism of action needs to be further elucidated to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on [2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate. One direction is to investigate its potential as a chemotherapeutic agent in animal models of cancer. Another direction is to explore its use in combination with other anticancer drugs to enhance its efficacy. Moreover, the development of more efficient synthesis methods and analogs of the compound may lead to the discovery of more potent anticancer agents.
Méthodes De Synthèse
The synthesis of [2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate involves the reaction of 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid with 4-methyl-3-nitrobenzaldehyde in the presence of an appropriate catalyst. The resulting product is a yellow crystalline powder with a melting point of 140-142°C.
Applications De Recherche Scientifique
[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor activity in vitro against different types of cancer cells, including breast, lung, and colon cancer cells. Moreover, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propriétés
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-11-5-6-12(9-16(11)20(24)25)17(21)10-26-19(23)15-7-13-3-2-4-14(8-15)18(13)22/h5-6,9,13-15H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIIJBFLIATKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2CC3CCCC(C2)C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[2-(4-Chlorobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7452783.png)
![[2-[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7452788.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(4-hydroxycyclohexyl)acetamide](/img/structure/B7452791.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoate](/img/structure/B7452797.png)
![N-(1,3-benzodioxol-5-yl)-4-(methylsulfonylmethyl)-N-[(2-prop-2-enoxyphenyl)methyl]benzamide](/img/structure/B7452821.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate](/img/structure/B7452825.png)
![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7452831.png)
![[1-(1,3-Benzodioxol-5-ylamino)-1-oxopropan-2-yl] 1-oxidopyridin-1-ium-4-carboxylate](/img/structure/B7452844.png)
![N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7452855.png)
![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] 2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetate](/img/structure/B7452857.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-(5-nitro-2-oxopyridin-1-yl)acetamide](/img/structure/B7452877.png)
![N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2,5-diphenylpyrazole-3-carboxamide](/img/structure/B7452882.png)
![N-carbamoyl-2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7452888.png)